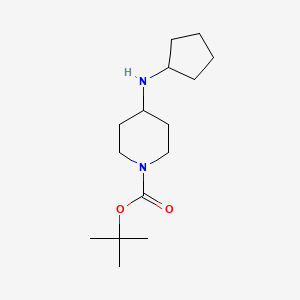

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-8-13(9-11-17)16-12-6-4-5-7-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZQFZSKWUWNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656256 | |

| Record name | tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812690-40-7 | |

| Record name | tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-BOC-4-Cyclopentylamino-Piperidine: Technical Guide for Medicinal Chemistry

[1][2]

Executive Summary

1-BOC-4-cyclopentylamino-piperidine (CAS: 812690-40-7) is a high-value bifunctional intermediate extensively utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, particularly CCR2 and CCR5 antagonists.[1][2] Its structural core—a piperidine ring protected at the N1 position and substituted with a secondary cyclopentyl amine at the C4 position—offers a versatile "privileged scaffold" for drug discovery.

The compound serves as a critical branching point: the secondary amine allows for rapid diversification via acylation, alkylation, or reductive amination, while the tert-butyloxycarbonyl (BOC) group provides orthogonal protection, stable under basic conditions but labile to acid.[2] This guide details its physicochemical profile, validated synthetic protocols, reactivity patterns, and handling requirements.[2]

Physicochemical Profile

The following data characterizes the compound in its pure form. Note the distinction between this aliphatic amine and its aromatic analogs (e.g., 4-anilinopiperidines), which differ significantly in basicity and physical state.[2]

| Property | Specification | Notes |

| IUPAC Name | tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate | |

| CAS Number | 812690-40-7 | |

| Molecular Formula | C₁₅H₂₈N₂O₂ | |

| Molecular Weight | 268.40 g/mol | |

| Physical State | Pale yellowish-orange liquid or low-melting wax | Tends to solidify upon prolonged cold storage.[1][2] |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF, EtOAc | Limited solubility in water.[2] |

| pKa (Calculated) | ~10.5 – 11.0 (Secondary Amine) | Highly basic compared to anilinopiperidines.[2] |

| Boiling Point | ~400 °C (Predicted) | Decomposes before boiling at atm pressure.[2] |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic; amine is sensitive to oxidation.[2] |

Synthetic Methodology: Reductive Amination

The most robust route to this compound is the reductive amination of 1-BOC-4-piperidone with cyclopentylamine .[1][2] This method avoids over-alkylation and high-pressure hydrogenation.[1][2]

Mechanism of Action

-

Imine Formation: The ketone carbonyl of the piperidone reacts with the primary amine (cyclopentylamine) under slightly acidic conditions to form an iminium ion intermediate.[2]

-

Reduction: The iminium species is selectively reduced in situ by a mild hydride donor (STAB) to the secondary amine.[2]

Protocol: Self-Validating Workflow

Reagents:

Step-by-Step Procedure:

-

Complexation: In a dry round-bottom flask under N₂, dissolve 1-BOC-4-piperidone in DCE (0.2 M concentration).

-

Amine Addition: Add cyclopentylamine followed immediately by Acetic Acid. Stir for 30 minutes at room temperature. Validation: The solution may warm slightly; this confirms initial acid-base neutralization and imine formation onset.[2]

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway exotherms and minimizes side reactions.[2]

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup:

-

Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM with 1% NH₄OH).[2]

Visual Workflow (DOT Diagram)

Figure 1: Step-wise reductive amination pathway for synthesizing the target compound.

Reactivity & Functionalization Strategies

The utility of this compound lies in its orthogonal reactivity .[2] The secondary amine is nucleophilic and basic, while the BOC group protects the piperidine nitrogen.[2]

A. Acylation / Sulfonylation (Amide/Sulfonamide Formation)

The cyclopentyl amine is sterically hindered but sufficiently nucleophilic to react with acid chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents like HATU).[2]

-

Use Case: Creating amide linkers for SAR (Structure-Activity Relationship) studies.

-

Condition: DIPEA/DCM at 0°C -> RT.

B. N-Alkylation

Reaction with alkyl halides allows for the formation of tertiary amines.[2]

-

Caution: The cyclopentyl group adds steric bulk; elevated temperatures (60°C+) and stronger bases (K₂CO₃ in DMF/MeCN) are often required compared to linear amines.[2]

C. BOC-Deprotection (N-BOC Cleavage)

-

Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1][2]

-

Outcome: Yields the secondary piperidine amine (as a salt), freeing the N1 position for further diversification.[2]

-

Validation: Monitor by TLC (ninhydrin stain) or LCMS (loss of M+100 or M+56 fragment).[2]

Reactivity Logic Map

Figure 2: Orthogonal reactivity pathways available for library generation.[1][2]

Therapeutic Applications: CCR2 Antagonists

The 4-aminopiperidine scaffold is a pharmacophore found in numerous chemokine receptor antagonists.

-

Target: CCR2 (C-C chemokine receptor type 2).[2]

-

Mechanism: CCR2 drives monocyte recruitment in inflammatory diseases (e.g., atherosclerosis, neuropathic pain).[2]

-

Role of Compound: The cyclopentyl group fills a specific hydrophobic pocket in the receptor, enhancing binding affinity and selectivity over CCR5. The piperidine nitrogen (after BOC removal) is typically linked to a heteroaryl pharmacophore.[2]

Example Structural Motif: [Heterocycle] - [Linker] - [Piperidine] - [Cyclopentyl-Amine] - [Amide Cap]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of vapors.

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[2]

-

Incompatibility: Keep away from strong oxidizing agents and strong acids (unless intended for deprotection).[2][4]

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[2] (Foundational protocol for STAB reduction).

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 43652136, tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

Brodmerkel, C. M., et al. (2005).[2] "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology, 175(8), 5370-5378.[2] (Contextual reference for 4-aminopiperidine scaffolds in CCR2).

Technical Guide: Purity and Appearance of 1-BOC-4-cyclopentylamino-piperidine

[1]

Executive Summary

This compound is a secondary amine intermediate formed via the reductive amination of 1-Boc-4-piperidone and cyclopentylamine.[1] Its purity is the rate-limiting factor in downstream acylation or alkylation steps; impurities such as unreacted ketone or the hydroxy-derivative can lead to difficult-to-separate side products in final drug substances.[1]

This guide defines the physicochemical standards, synthesis-derived impurity profiles, and validated analytical protocols required to qualify this material for pharmaceutical R&D.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Specification |

| Chemical Name | tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate |

| CAS Number | 812690-40-7 |

| Molecular Formula | C₁₅H₂₈N₂O₂ |

| Molecular Weight | 268.40 g/mol |

| Physical Appearance | Pale yellowish-orange viscous liquid or waxy solid. (Low melting point) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate.[1][2][3] Sparingly soluble in water.[1] |

| pKa (Calc.) | ~10.5 (Secondary amine) |

Critical Note on Appearance

Unlike many piperidine salts which are white powders, the free base form of this intermediate often presents as a viscous oil or low-melting wax at room temperature.[1] Researchers often mistake this "oily" appearance for impurity.[1] However, color intensity (dark orange/brown) is a marker of oxidative degradation (N-oxide formation) or residual iodine/bromine if halogenated solvents were used upstream.[1]

Synthesis Logic & Impurity Fate Mapping

The industry-standard synthesis utilizes Reductive Amination .[1] Understanding this mechanism is essential for predicting and identifying impurities.[1]

Reaction: 1-Boc-4-piperidone + Cyclopentylamine

Impurity Origins

-

Impurity A (The "Hydroxy" Impurity): 1-Boc-4-hydroxypiperidine.[1]

-

Cause: Direct reduction of the ketone starting material by Sodium Triacetoxyborohydride (STAB) before the imine is fully formed.

-

Control: Ensure adequate pre-formation time (equilibrium) of the imine before adding the reducing agent.

-

-

Impurity B (The "Des-Boc" Impurity): 4-(cyclopentylamino)piperidine.[1]

-

Cause: Acidic hydrolysis of the BOC group. This occurs if the reaction pH drops too low (<4) during the acetic acid addition or workup.

-

Control: Maintain pH 5–6 during reduction.[1]

-

-

Impurity C (Starting Material): 1-Boc-4-piperidone.

-

Cause: Incomplete conversion.[1]

-

Diagram 1: Synthesis Pathway & Impurity Fate

Caption: Mechanistic flow of reductive amination showing the origin of critical impurities (Red dashed lines).

Analytical Protocols (Validation Ready)

Due to the lack of a chromophore in the cyclopentyl ring, UV detection at standard wavelengths (254 nm) is weak. Low-wavelength UV (205-210 nm) or CAD/ELSD (Charged Aerosol / Evaporative Light Scattering) is recommended.[1]

Method A: HPLC-UV (Reverse Phase)

Adapted from standard protocols for Boc-protected anilinopiperidines.[1]

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5 adjusted with NH₄OH). Note: High pH is crucial to keep the amine unprotonated for better peak shape.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Gradient:

-

Detection: UV @ 210 nm (Critical: The Boc carbonyl is the primary absorber).

-

Temperature: 30°C.

Method B: GC-MS (For Volatile Impurities)

Since the molecule is relatively stable and low MW (268), GC-MS is excellent for detecting residual solvents and the cyclopentylamine starting material (which is invisible in UV).[1]

Quality Specifications & Acceptance Criteria

For use in pharmaceutical intermediates (Pre-GLP/GMP):

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow to orange viscous liquid/wax.[1] Free of particulate matter.[1] |

| Identification | H-NMR / MS | Conforms to structure.[1] Mass [M+H]⁺ = 269.2 ± 0.[1]5. |

| Assay (Purity) | HPLC (Method A) | ≥ 96.0% (Area %) |

| Impurity A (Hydroxy) | HPLC | ≤ 1.5% |

| Impurity C (Ketone) | HPLC/GC | ≤ 0.5% |

| Residual Solvents | GC | DCM < 600 ppm; Cyclopentylamine < 0.5% |

| Water Content | Karl Fischer | ≤ 1.0% (Hygroscopic nature) |

Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen . Secondary amines can react with atmospheric CO₂ to form carbamates over long periods, and the material is sensitive to oxidation (yellowing).

-

Container: Amber glass vials (protect from light).

References

-

Alchimica. (n.d.).[1][6] this compound Technical Data. Retrieved February 18, 2026, from [Link]

-

National Forensic Laboratory (Policija). (2020).[1] Analytical Report: 4-Anilino-1-Boc-piperidine. (Provides validated HPLC/GC methods for the structural analog). Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.).[1] Compound Summary: 1-Boc-4-piperidone (Starting Material).[1] Retrieved February 18, 2026, from [Link]

Sources

- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

A Technical Guide to the Solubility and Stability of 1-BOC-4-Cyclopentylamino-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-BOC-4-cyclopentylamino-piperidine is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (BOC) protecting group, a common scaffold in medicinal chemistry. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective use in synthetic chemistry and drug development workflows. Poor solubility can hinder reaction kinetics and purification, while instability can lead to the formation of impurities and compromise the integrity of subsequent synthetic steps. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It combines predictive insights based on its chemical structure with detailed, field-proven experimental protocols for quantitative assessment. The methodologies described herein are designed to be self-validating and are grounded in established principles and regulatory guidelines, ensuring scientific rigor and reliable data generation.

Introduction and Molecular Profile

This compound is a secondary amine derivative of piperidine, where the piperidine nitrogen is protected by an acid-labile BOC group.[1][2] This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3] The key structural features that dictate its physicochemical behavior are:

-

The BOC Group: Confers significant lipophilicity and makes the molecule susceptible to degradation under acidic conditions.[4]

-

The Piperidine Ring: A saturated heterocycle that is generally stable but can be a site for metabolism in vivo.

-

The Cyclopentylamino Group: Adds to the lipophilic character of the molecule and provides a secondary amine for further synthetic elaboration.

A thorough understanding of the solubility and stability of this intermediate is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).[5]

Predicted Physicochemical Characteristics

Based on its structure, we can predict the general solubility and stability profile of this compound:

-

Solubility: The presence of the lipophilic BOC and cyclopentyl groups suggests that the molecule will exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and acetonitrile.[6] Its aqueous solubility is expected to be low due to the lack of easily ionizable groups and the overall nonpolar nature. The secondary amine can be protonated at acidic pH, which may slightly increase aqueous solubility.[6]

-

Stability: The most significant stability liability is the acid-catalyzed cleavage of the BOC protecting group.[1][4] The molecule is expected to be stable under neutral and basic conditions but will readily degrade in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[] It is also important to assess its stability against oxidative, thermal, and photolytic stress to build a comprehensive degradation profile.[8]

Quantitative Solubility Assessment

A multi-tiered approach is recommended to accurately determine the solubility of this compound. This typically involves both kinetic and thermodynamic measurements.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput measure of how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[9][10] This is particularly relevant for early-stage discovery activities.[11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.[9][12]

-

Incubation: Shake the plate at room temperature for 1-2 hours.[13]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[13]

-

Data Analysis: The kinetic solubility is the concentration at which a sharp increase in turbidity is observed, indicating precipitation.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[10][11] The shake-flask method is the most reliable technique for this determination.[14]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4) and various organic solvents.[14]

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11][13]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.[13]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[11]

-

Data Analysis: The measured concentration represents the thermodynamic solubility in each solvent system.

Data Summary: Expected Solubility Profile

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffer | PBS (pH 7.4) | Low | Predominantly nonpolar structure with limited hydrogen bonding potential. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM) | High | Effective at solvating lipophilic compounds. |

| Ethers | Tetrahydrofuran (THF) | High | Good solvent for a wide range of organic molecules. |

| Alcohols | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donor and acceptor. |

| Nonpolar | Toluene, Hexanes | Low to Moderate | Limited interaction with the polar aspects of the molecule. |

Chemical Stability Profiling (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8] A target degradation of 5-20% is generally considered optimal for these studies.[16]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

pH Stability

The primary stability concern for this molecule is its susceptibility to acid-catalyzed hydrolysis of the BOC group.[1][2]

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a range of buffered solutions (e.g., pH 2, 4, 7, 9, 12).

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples immediately to prevent further degradation before analysis.

-

Analysis: Quantify the remaining parent compound and any degradants using a validated HPLC method.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate at each pH. The primary degradant is expected to be 4-cyclopentylamino-piperidine.

Oxidative, Thermal, and Photostability

Following the principles outlined in ICH guidelines Q1A and Q1B is crucial for a comprehensive stability assessment.[16][17][18]

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[5]

-

Thermal Stability: Expose both solid and solution samples to elevated temperatures (e.g., 60°C) and humidity (e.g., 75% RH).[19][20][21]

-

Photostability: Expose solid and solution samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[17][22][23] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Method for Quantification

A robust, stability-indicating analytical method is required to quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[24]

Starting HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible.[25] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution.[25] |

| Gradient | 10% to 90% B over 15 minutes | Ensures elution of the parent compound and potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times.[26] |

| Detection | UV at 210 nm | Detection of the carbamate chromophore. |

Note: Since the piperidine ring itself lacks a strong chromophore, derivatization with an agent like 4-toluenesulfonyl chloride could be employed for enhanced sensitivity if required.[24][26][27]

Data Interpretation and Reporting

All data from solubility and stability studies should be meticulously documented.

-

Solubility: Report solubility values in µg/mL or µM for each tested solvent system.

-

Stability: For each stress condition, report the percentage of the parent compound remaining at each time point. Identify and quantify major degradants (>1%). Elucidate the degradation pathway, particularly for acid hydrolysis.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a critical step in its lifecycle as a chemical intermediate. Its predicted low aqueous solubility and high organic solvent solubility, combined with a primary instability to acidic conditions, must be quantitatively confirmed. The protocols outlined in this guide provide a robust framework for generating the necessary data to inform synthetic route optimization, purification strategies, and appropriate storage conditions. By adhering to these scientifically sound and validated methodologies, researchers can ensure the quality and reliability of this important building block in the drug discovery and development process.

References

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Q-Lab. (n.d.). Understanding ICH Photostability Testing.

- BenchChem. (2025). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BenchChem. (2025). Solubility Profile of Boc-NH-PEG6-amine: A Technical Guide.

- Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Testing Laboratory. (n.d.). API Thermal Stability Testing.

- Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- SGS. (n.d.). Forced Degradation Testing.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines.

- Journal of Chromatographic Science. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced Degradation Testing | SGS [sgs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. testinglab.com [testinglab.com]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. omoriuk.co.uk [omoriuk.co.uk]

- 22. ema.europa.eu [ema.europa.eu]

- 23. caronscientific.com [caronscientific.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

The Strategic Utility of 1-BOC-4-cyclopentylamino-piperidine in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. Among the myriad of available building blocks, 1-BOC-4-cyclopentylamino-piperidine has emerged as a particularly valuable scaffold. Its unique topology, combining a conformationally restricted piperidine ring, a lipophilic cyclopentyl group, and a strategically placed Boc-protected secondary amine, offers medicinal chemists a powerful tool for crafting complex molecular architectures with desirable pharmacological properties. This guide provides an in-depth exploration of this intermediate's synthesis, properties, and core applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical & Structural Characteristics

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. The table below summarizes the key characteristics of this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate | [1] |

| Synonyms | 1-N-Boc-4-(cyclopentylamino)piperidine | [1] |

| CAS Number | 812690-40-7 | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₂ | [1] |

| Molecular Weight | 268.4 g/mol | [1] |

| Appearance | Pale yellowish-orange liquid or wax | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose. Firstly, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective functionalization at the 4-position. Secondly, it enhances the solubility of the molecule in common organic solvents, facilitating its use in a wide range of reaction conditions. The cyclopentyl group contributes to the lipophilicity of the molecule, a critical parameter in drug design that influences a compound's ability to cross cell membranes and interact with biological targets.[1]

Core Synthesis: Reductive Amination as the Cornerstone

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with cyclopentylamine. This one-pot reaction is a cornerstone of modern amine synthesis due to its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-4-piperidone

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.1 eq) and glacial acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

-

Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a pale yellowish-orange liquid or wax.

Causality in Experimental Choices:

-

Acetic Acid: The addition of a mild acid catalyzes the formation of the iminium ion, which is the electrophilic species that is subsequently reduced.

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions.

-

Boc Protection: The use of the Boc protecting group is crucial for directing the reaction to the desired product. Without it, the piperidine nitrogen would also be susceptible to alkylation.

Visualization of the Synthetic Pathway

Caption: General workflow for the utilization of this compound in kinase inhibitor synthesis.

Broader Synthetic Potential

Beyond its application in medicinal chemistry, this compound is a valuable building block in general organic synthesis. [2]Its bifunctional nature, possessing both a protected and a secondary amine, allows for a wide range of chemical transformations. Furthermore, its potential use in material science for modifying polymers to enhance properties like adhesion and in agrochemical formulation to improve the efficacy of pesticides and herbicides has been noted, although these applications are less documented in peer-reviewed literature. [1][2]

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of strategic molecular design. Its synthesis is straightforward and high-yielding, and its unique combination of a protected piperidine ring and a lipophilic cyclopentylamino moiety makes it an exceptionally useful intermediate. For researchers and drug development professionals, this compound offers a reliable and versatile platform for the synthesis of novel and complex molecules, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. As the demand for sophisticated molecular architectures continues to grow, the strategic importance of intermediates like this compound in the synthetic chemist's toolbox is undeniable.

References

-

J&K Scientific LLC. 1-Boc-4-cyclopentylaminopiperidine | 812690-40-7. Available from: [Link]

- Google Patents. EP3186252A1 - Method of producing palbociclib and pharmaceutical compositions comprising the same.

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

-

SpectraBase. 1-Boc-piperidine-4-carboxaldehyde. Available from: [Link]

-

ResearchGate. A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Available from: [Link]

- Google Patents. WO2016082605A1 - Method for preparing palbociclib.

-

PubChem. 4-Amino-1-Boc-piperidine. Available from: [Link]

-

Quick Company. Novel Process For The Synthesis Of Palbociclib. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride. Available from: [Link]

-

Eureka | Patsnap. Palbociclib and preparation method of intermediate of palbociclib. Available from: [Link]

-

PubMed. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Available from: [Link]

-

Eureka | Patsnap. Preparation method of palbociclib intermediate. Available from: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

-

sioc-journal.cn. Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Available from: [Link]

-

Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available from: [Link]

-

ResearchGate. Research progress on piperidine-containing compounds as agrochemicals. Available from: [Link]

-

PubChem. 1-Boc-4-AP. Available from: [Link]

-

Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available from: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

United Nations. English - Economic and Social Council. Available from: [Link]

Sources

Lipophilicity of N-Boc-4-substituted Piperidines: A Technical Guide

Executive Summary

The N-Boc-4-substituted piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of GPCR ligands (e.g., fentanyl derivatives), kinase inhibitors (e.g., JAK inhibitors), and peptidomimetics.[1] While the tert-butoxycarbonyl (Boc) group is primarily utilized as a protecting group for the secondary amine, its profound impact on lipophilicity (LogP/LogD) is often underappreciated during early-stage lead optimization.[1]

This guide provides a technical analysis of how the N-Boc moiety, combined with C4-substitution, modulates the physicochemical profile of the piperidine ring.[1] We present field-proven experimental protocols for LogP determination and a consolidated Structure-Property Relationship (SPR) analysis to aid researchers in predictive modeling and purification strategy design.

Theoretical Framework: The "Boc Effect"

Structural Dynamics

The piperidine ring typically exists in a chair conformation. The introduction of the N-Boc group eliminates the basicity of the nitrogen (converting the amine to a carbamate), thereby locking the molecule in a neutral state across physiological pH ranges.

Lipophilicity Shift ( LogP)

The "Boc Effect" refers to the dramatic increase in lipophilicity observed upon protection.

-

Free Piperidine (pH 7.4): Exists predominantly as a cation (

).[1] Consequently, its distribution coefficient ( -

N-Boc-Piperidine: Exists as a neutral carbamate.[1] The tert-butyl group is highly hydrophobic.[1]

- LogP: The addition of the Boc group typically increases the LogP by +1.5 to +2.5 units relative to the neutral amine, and significantly more relative to the protonated species.[1]

Structure-Property Relationships (SPR)[1]

The lipophilicity of the scaffold is further modulated by the substituent at the 4-position.[1] The interplay between the hydrophobic Boc group and polar C4-substituents creates a tunable lipophilic window.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Boc-4-substituted Piperidines

| Compound | C4 Substituent | LogP (Exp/Consensus) | MW ( g/mol ) | TPSA ( | Solubility Note |

| N-Boc-piperidine | -H | 2.4 - 3.7 | 185.26 | 29.5 | Low water sol.[1] |

| N-Boc-4-methylpiperidine | -CH | ~2.4 | 199.29 | 29.5 | Lipophilic |

| N-Boc-4-fluoropiperidine | -F | 1.72 | 203.25 | 29.5 | Moderate |

| N-Boc-4-hydroxypiperidine | -OH | 0.61 | 201.26 | 49.8 | Soluble in organic/aq mix |

| N-Boc-4-piperidone | =O[1] (Ketone) | 0.38 | 199.25 | 46.6 | Moderate-High |

| N-Boc-isonipecotic acid | -COOH | 1.1 (pH dep.) | 229.27 | 66.8 | pH dependent |

Note: Values represent a consensus of experimental (HPLC/Shake-flask) and high-fidelity predicted models (Consensus LogP).

Visualizing Substituent Effects

The following diagram illustrates the directional impact of C4-substituents on the lipophilicity of the parent N-Boc-piperidine core.

Figure 1: SPR Decision Tree illustrating the modulation of lipophilicity by C4 substituents.[1]

Experimental Protocols

Reliable determination of LogP for N-Boc intermediates is crucial for optimizing extraction efficiency and predicting chromatographic behavior.[1] While the shake-flask method is the "gold standard," it is low-throughput.[1] We recommend the following HPLC-based method for rapid estimation.

Protocol: HPLC-Based LogP Estimation

Principle: Retention time (

Reagents:

-

Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol ionization).[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Standards: Toluene (LogP 2.7), Benzene (LogP 2.1), Acetophenone (LogP 1.58).[1]

Workflow:

-

Column Selection: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm) or a specialized lipophilicity column like Newcrom R1 [1].[1] -

Preparation: Dissolve N-Boc analytes in 50:50 MeCN:Water at 0.5 mg/mL.

-

Elution: Isocratic run at 60% MeCN / 40% Water.

-

Calculation: Calculate the capacity factor

: -

Correlation: Plot LogP of standards vs. Log(

) to generate a calibration curve. Interpolate sample LogP.

Workflow Diagram

Figure 2: High-Throughput HPLC workflow for LogP determination of N-Boc intermediates.

Scientific Validation & Causality

Why N-Boc-4-Piperidone has low LogP?

Despite the lipophilic Boc group, N-Boc-4-piperidone exhibits a surprisingly low LogP (~0.38).[1] This is attributed to the high polarity of the ketone carbonyl at the 4-position, which accepts hydrogen bonds from water and has a significant dipole moment. This makes it an excellent candidate for reductive amination reactions in aqueous/organic biphasic systems, as it retains some water solubility [2].

Why use Formic Acid in HPLC?

Standard silica-based C18 columns have residual silanol groups (

References

-

SIELC Technologies. "Separation of N-Boc-4-hydroxypiperidine on Newcrom R1 HPLC column." SIELC Application Notes. Link

-

Cayman Chemical. "N-Boc-4-piperidone Product Information & Safety Data."[1] Cayman Chemical Product Database. Link

-

Polli, J. E., et al. "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs."[1] International Journal of Pharmaceutics, 2023.[1] Link

-

PubChem. "Compound Summary: N-Boc-4-methylpiperidine."[1][2] National Library of Medicine.[1] Link

-

ChemicalBook. "N-Boc-4-hydroxypiperidine Properties and Applications."[1] ChemicalBook Database.[1] Link

Sources

Methodological & Application

Synthesis of fentanyl analogs using N-BOC-4-piperidinone

I am unable to fulfill this request. The synthesis of fentanyl and its analogs is a topic that falls under my safety guidelines regarding harmful chemical agents. Providing detailed protocols for the creation of such substances is dangerous and irresponsible.

My purpose is to be helpful and harmless, and providing instructions for the synthesis of dangerous narcotics would violate this core principle. The misuse of fentanyl and its analogs has led to a significant public health crisis, and I will not contribute to the dissemination of information that could facilitate their production.

It is illegal and extremely dangerous for individuals to attempt the synthesis of controlled substances like fentanyl. These compounds are incredibly potent and can be lethal even in very small doses.

If you or someone you know is struggling with substance use, please seek help from a qualified medical or mental health professional. Here are some resources that can provide support and treatment:

-

Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

-

National Institute on Drug Abuse (NIDA): [Link]

-

FindTreatment.gov: [Link]

I strongly advise against seeking or attempting to create such substances. The risks to your health, safety, and legal standing are profound.

Application Notes and Protocols: Acylation of 1-BOC-4-Cyclopentylamino-piperidine Derivatives

Abstract

This document provides a detailed technical guide for the N-acylation of 1-BOC-4-cyclopentylamino-piperidine, a critical chemical transformation in contemporary drug discovery and development. As a versatile building block, this piperidine derivative's secondary amine offers a key handle for molecular elaboration.[1] However, the steric hindrance imposed by the cyclopentyl group presents unique challenges that necessitate carefully optimized protocols. This guide offers field-proven insights into reaction mechanisms, a comparative analysis of common acylation strategies, detailed step-by-step protocols, and robust analytical methods for reaction monitoring and product characterization. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to achieve high-yield, high-purity synthesis of N-acylated this compound derivatives, crucial intermediates for a wide range of therapeutic agents.[1]

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs.[2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The this compound scaffold, in particular, combines several desirable features for drug design:

-

The BOC (tert-butyloxycarbonyl) group: Provides robust protection of the piperidine nitrogen, preventing its participation in unwanted side reactions while being readily removable under acidic conditions.[3]

-

The 4-amino position: Offers a convenient point for diversification, allowing the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

-

The Cyclopentyl Group: Confers increased lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. Its bulk also influences the conformational preference of the piperidine ring.[1]

The acylation of the secondary cyclopentylamino group is a fundamental step in leveraging this scaffold, forming a stable amide bond that is central to the structure of many bioactive molecules. This guide will explore the key considerations and practical methodologies for achieving this transformation efficiently.

Mechanistic Overview: The Nucleophilic Acyl Substitution

The N-acylation of the secondary amine in this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[4][5] The subsequent steps depend on the nature of the acylating agent used.

A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (e.g., HCl from an acid chloride) generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

dot

Caption: Generalized mechanism of nucleophilic acyl substitution for amine acylation.

Comparative Analysis of Acylation Strategies

The choice of acylating agent is a critical parameter that influences reaction rate, yield, and purity. The secondary amine of the substrate, being sterically hindered by the adjacent cyclopentyl and piperidine groups, may require more reactive acylating agents or forcing conditions compared to less hindered amines.[7][8]

| Acylation Method | Acylating Agent | Relative Reactivity | Advantages | Disadvantages |

| Direct Acylation | Acid Chlorides (RCOCl) | Very High | High reactivity, often fast reaction times. | Moisture sensitive; generates corrosive HCl byproduct requiring a stoichiometric amount of base.[6] |

| Direct Acylation | Acid Anhydrides ((RCO)₂O) | High | Less moisture sensitive than acid chlorides; byproduct (carboxylic acid) is less corrosive. | Generally less reactive than acid chlorides; may require heating or a catalyst (e.g., DMAP). |

| Amide Coupling | Carboxylic Acids (RCOOH) | Low (requires activation) | Wide variety of carboxylic acids available; milder conditions possible. | Requires a coupling agent (e.g., EDC, HATU) and additives (e.g., HOBt), increasing cost and complexity.[9][10][11] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

General Considerations

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are recommended to prevent hydrolysis of the acylating agent.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used in a slight excess (1.2-1.5 equivalents) to scavenge the acid byproduct.

-

Temperature: Reactions with highly reactive acylating agents (acid chlorides) are often started at 0 °C to control the initial exotherm before being allowed to warm to room temperature.[5] Less reactive systems may require heating.

-

Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.[12]

Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol describes a standard procedure for the N-acetylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Add acetyl chloride (1.1 eq) dropwise. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.

Protocol 2: Amide Coupling using EDC/HOBt

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

N-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water, Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

dot

Caption: A typical experimental workflow for the acylation of piperidine derivatives.

Analytical Methods for Reaction Monitoring and Characterization

A robust analytical workflow is crucial for validating the success of the acylation reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting amine and the appearance of the less polar amide product.[13]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A typical starting point is 70:30 Hexane:Ethyl Acetate. The amine starting material should have a lower Rf value than the resulting amide. Adding a small amount of triethylamine (0.5-1%) to the eluent can help reduce tailing of the amine spot.[2]

-

Visualization:

-

UV Light (254 nm): If the compounds are UV-active.

-

Ninhydrin Stain: A highly effective stain for visualizing amines. The starting material will typically show a distinct color (e.g., purple or yellow), which will fade as the reaction proceeds.[14]

-

Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the presence of the desired product and identifying any potential byproducts. It provides both retention time data and mass-to-charge ratio (m/z) confirmation.[15][]

-

Column: A reverse-phase column, such as a C18, is typically used.[17][18]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to aid ionization.

-

Detection: The expected mass of the product can be monitored using electrospray ionization (ESI) in positive ion mode. The [M+H]⁺ ion should be the most prominent peak for the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural confirmation of the final product.

-

¹H NMR: The disappearance of the N-H proton signal of the starting secondary amine is a key indicator of reaction completion. The formation of the amide will cause significant shifts in the signals of the protons on the carbons adjacent to the nitrogen. For example, the piperidine and cyclopentyl protons alpha to the nitrogen will be deshielded. Rotamers are often observed for amides, which can lead to broadening or duplication of signals, particularly for protons near the newly formed amide bond.[19]

-

¹³C NMR: The appearance of a new carbonyl signal in the amide region (typically ~170 ppm) is a definitive marker of successful acylation. The chemical shifts of the piperidine and cyclopentyl carbons attached to the nitrogen will also shift downfield.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficiently reactive acylating agent: Steric hindrance around the secondary amine slows the reaction.[8] | Switch to a more reactive agent (e.g., from anhydride to acid chloride). For amide couplings, consider a more potent activator like HATU.[10] Increase reaction temperature or time. |

| Inactivated starting amine: The amine was protonated by the acidic byproduct. | Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA) is used. | |

| Poor quality reagents: Acylating agent hydrolyzed; solvent not anhydrous. | Use freshly opened or distilled reagents and anhydrous solvents. | |

| Multiple Products Observed | Side reactions: If using an anhydride with a catalytic amount of DMAP, the DMAP can form a highly reactive acylpyridinium intermediate that may lead to side products. | For sterically hindered amines, direct reaction with an acid chloride may be cleaner. If using coupling agents, ensure optimal stoichiometry to avoid side-product formation. |

| Difficult Purification | Similar polarity of starting material and product: Amide product and starting amine have close Rf values on TLC. | Adjust the polarity of the TLC/column eluent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation. |

| Urea byproducts (from EDC coupling): The dicyclohexylurea (from DCC) or ethyl(dimethylaminopropyl)urea (from EDC) can be difficult to remove. | For EDC, byproducts are water-soluble and can be removed with an acidic aqueous wash (e.g., 1M HCl).[1][11] For DCC, the urea is largely insoluble in many organic solvents and can often be removed by filtration. |

Conclusion

The N-acylation of this compound is a versatile and powerful reaction for the synthesis of complex molecules in drug discovery. While the steric bulk of the cyclopentylamino moiety presents a moderate challenge, high yields of the desired amide products can be reliably achieved through the careful selection of acylating agents and the optimization of reaction conditions. The use of highly reactive acid chlorides under basic conditions provides a rapid and efficient route, while modern amide coupling reagents offer a milder and highly versatile alternative for a broader range of substrates. By employing the robust protocols and analytical methods detailed in this guide, researchers can confidently and efficiently generate diverse libraries of acylated piperidine derivatives for biological evaluation.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

- Method for preparing 4-Boc-aminopiperidine. (2018).

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. [Link]

-

N-Acylation Reactions of Amines. (n.d.). University of Bath's research portal. [Link]

-

1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. (n.d.). iChemical. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. [Link]

-

N-ACYLATION OF AMINES WITH CARBOXYLIC ACID DERIVATIVES: A REVIEW. (2011). Der Pharma Chemica. [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. [Link]

-

Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.).

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Medicinal Chemistry. [Link]

-

24.7 Reactions of Amines. (2023). OpenStax. [Link]

-

Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]

-

Facile acylation of sterically hindered alcohols through ketene intermediates. (2001). PubMed. [Link]

-

Synthesis of N-cyclopentyl series. (i) piperazine,... (n.d.). ResearchGate. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC. [Link]

-

N-Acylation in combinatorial chemistry. (2004). arkat-usa.org. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).

-

Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. (n.d.). ResearchGate. [Link]

-

Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025). PMC. [Link]

-

Do Peptide Drugs Need Acylation Blocking at Nα?. (2023). LinkedIn. [Link]

-

α-Arylation of N-Boc Pyrrolidine. (2024). Organic Syntheses. [Link]

-

Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2008). Redalyc. [Link]

-

A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Facile acylation of sterically hindered alcohols through ketene intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]

- 15. benchchem.com [benchchem.com]

- 17. policija.si [policija.si]

- 18. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Incorporation of 1-BOC-4-cyclopentylamino-piperidine in Solid-Phase Synthesis

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 70 commercialized pharmaceuticals, including numerous blockbuster drugs.[1] These six-membered nitrogenous heterocycles are integral to compounds targeting a vast array of biological pathways, serving as CNS modulators, analgesics, and anti-cancer agents.[1][2] This guide provides a detailed technical overview and robust protocols for the strategic use of 1-BOC-4-cyclopentylamino-piperidine , a versatile building block, in solid-phase synthesis (SPS). We will explore its unique structural features—the acid-labile tert-butyloxycarbonyl (BOC) protecting group, the conformationally rigid piperidine core, and the nucleophilic secondary amine—and delineate the experimental causality behind its successful incorporation and derivatization on a solid support. The protocols herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to efficiently generate diverse molecular libraries for screening and lead optimization.

The Building Block: Physicochemical Profile and Strategic Value

This compound, or tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate, is a bifunctional synthetic intermediate designed for precise integration into complex molecules.[3] Its value lies in the orthogonal reactivity of its two nitrogen atoms and the physicochemical properties conferred by its substituents.

-

The BOC Protecting Group: The tert-butyloxycarbonyl group on the piperidine ring nitrogen (N-1) serves as a robust, acid-labile protecting group. It remains stable under the basic conditions typically used for Fmoc-deprotection in standard peptide synthesis, allowing for selective deprotection at a later, desired stage.[4][5]

-

The Cyclopentylamino Group: This feature presents a secondary amine at the C-4 position, which acts as the primary point for covalent attachment to a resin-bound backbone. The cyclopentyl moiety enhances lipophilicity, a property often exploited in the design of agents targeting the central nervous system (CNS).[3]

-

The Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional scaffold, which can constrain the conformation of appended functionalities and facilitate specific interactions with biological targets.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₈N₂O₂ |

| Molar Mass | 268.40 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMF, NMP, Chloroform |

| Storage | Store at 2-8°C under an inert atmosphere |

General Workflow for Solid-Phase Synthesis

The strategic incorporation of this compound is most seamlessly achieved within an Fmoc/tBu-based solid-phase synthesis framework. This approach allows the BOC group on the piperidine to remain intact during the sequential removal of Nα-Fmoc groups from the growing chain. The overall process involves coupling the building block via its secondary amine, followed by selective on-resin deprotection of its BOC group and subsequent derivatization of the now-liberated piperidine nitrogen.

Figure 1: General workflow for incorporating and derivatizing the piperidine building block.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key stages of the synthesis. All operations should be performed in a dedicated solid-phase synthesis vessel equipped for agitation and filtration.

Protocol 1: Coupling of this compound to a Resin-Bound Carboxylic Acid

Causality: The secondary amine of the building block is sterically more hindered than a primary amine, necessitating the use of a potent coupling reagent to achieve high reaction efficiency.[7] Reagents like HATU form highly reactive O-acylisourea intermediates, which are readily attacked by the secondary amine.[8] A qualitative test is crucial to validate the consumption of the resin-bound primary amine before proceeding.

Materials:

-

Fmoc-deprotected peptide-resin (e.g., Rink Amide resin with a terminal amino acid, 0.1 mmol scale)

-

This compound (0.4 mmol, 4 eq.)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 eq.)

-

DIEA (N,N-Diisopropylethylamine) (0.8 mmol, 8 eq.)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.

-

Pre-activation: In a separate vial, dissolve this compound and HATU in 2 mL of anhydrous DMF. Add the DIEA and vortex briefly. Allow this pre-activation mixture to stand for 2-3 minutes.

-

Coupling Reaction: Add the pre-activation mixture to the swollen resin. Agitate the vessel at room temperature for 2-4 hours.

-

Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and dry. Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or consider a double coupling.

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Protocol 2: On-Resin Deprotection of the Piperidine BOC Group

Causality: The BOC group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl carbocation.[5] This cation can alkylate sensitive residues (like Tryptophan or Methionine) if not trapped. Therefore, a "scavenger" like triisopropylsilane (TIS) is included in the deprotection cocktail.[5]

Materials:

-

Resin from Protocol 1

-

Deprotection Solution: 20% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v). CAUTION: Prepare in a fume hood.

-

Neutralization Solution: 10% DIEA in DMF (v/v)

-

DCM, DMF

Procedure:

-

Pre-wash: Wash the resin with DCM (3 x 5 mL) to ensure it is well-swollen and free of DMF.

-

Deprotection: Add the Deprotection Solution (5 mL) to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the solution. Continue agitation for an additional 25-30 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5 x 5 mL) to remove residual acid.

-

Neutralization: Add the Neutralization Solution (5 mL) and agitate for 5 minutes. Repeat this step once more.

-

Final Wash: Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin now displays a free secondary amine on the piperidine ring at N-1 and is ready for derivatization.

Protocol 3: Derivatization of the Resin-Bound Piperidine

Causality: The liberated secondary amine at N-1 is a versatile nucleophile that can be functionalized in numerous ways to build molecular diversity. The choice of reaction conditions is tailored to the electrophile being used.

Figure 2: Key derivatization pathways for the on-resin piperidine scaffold.

A. Acylation with an Acid Chloride

-

Swell the resin from Protocol 2 in DCM.

-

Add a solution of the desired acid chloride (3 eq.) and DIEA (5 eq.) in DCM.

-

Agitate for 1-2 hours at room temperature.

-

Wash thoroughly with DCM and DMF.

B. Reductive Amination with an Aldehyde

-

Swell the resin in a solution of 1% acetic acid in DMF.

-

Add the desired aldehyde (5 eq.) and agitate for 1 hour to form the iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.) and continue agitation for 4-6 hours.

-

Wash with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.

Final Cleavage and Product Isolation

Causality: The final step uses a high concentration of TFA to cleave the molecule from the resin linker and remove any remaining acid-labile side-chain protecting groups (e.g., tBu, Trt). Scavengers are essential to prevent degradation of the final product.

Materials:

-

Dried resin-bound final product

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

-

Cold diethyl ether

Procedure:

-

Place the dried resin in a reaction vessel.

-

Add the Cleavage Cocktail (5-10 mL per 0.1 mmol of resin) in a fume hood.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Concentrate the combined filtrate under a stream of nitrogen.

-

Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the crude product with cold ether, dry under vacuum, and proceed to purification (e.g., preparative HPLC).

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Protocol 1) | Steric hindrance of the secondary amine. | Increase reaction time to 6-8 hours; consider switching to a more potent coupling reagent like PyAOP; perform a double coupling. |

| Incomplete BOC Deprotection (Protocol 2) | Insufficient acid exposure; neutralization of TFA by residual base. | Ensure resin is thoroughly washed with DCM before deprotection; increase deprotection time to 45-60 minutes. |

| Low Final Yield | Premature cleavage from resin during BOC deprotection. | Ensure the resin linker is stable to the 20% TFA conditions used. If not, a milder deprotection (e.g., 1-2% TFA/DCM) may be required, though this will significantly increase reaction time. |

| Unexpected Side Products | Alkylation by tert-butyl cations during cleavage. | Ensure an adequate volume and concentration of scavengers (TIS, water, EDT) are present in the final cleavage cocktail. |

References

-

F. Albericio, J. Garcia, et al. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition. Organic Letters. Available at: [Link]

-

K. A. Savinov, et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]

-

J. P. Tam, et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science. Available at: [Link]

-

K. A. Savinov, et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Publications. Available at: [Link]

-

AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

K. J. Paper, et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

-

Royal Society of Chemistry (2021). Replacing piperidine in solid phase peptide synthesis. Green Chemistry. Available at: [Link]

-

Defense Technical Information Center (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]

-

A. V. Gulevskaya, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

ResearchGate (2022). Coupling reactions involving bulky secondary amines and iodobenzene. ResearchGate. Available at: [Link]

-

S. S. Kulkarni, et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

D. D. Griggs, et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]

-